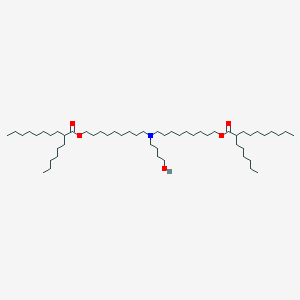
((4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-hexyldecanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-hexyldecanoate): is a complex organic compound with the molecular formula C54H107NO5 and a molecular weight of 850.43 g/mol . This compound is primarily used in biochemical research and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-hexyldecanoate) involves multiple steps, including the reaction of 4-hydroxybutylamine with nonane-9,1-diol and 2-hexyldecanoic acid. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency and cost-effectiveness, ensuring consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amine groups.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are commonly used.
Major Products:
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include primary and secondary alcohols.
Substitution: Products vary depending on the nucleophile used, resulting in different substituted derivatives.
Scientific Research Applications
Chemistry:
- Used as a reagent in organic synthesis for the preparation of complex molecules.
- Acts as a building block in the synthesis of polymers and advanced materials.
Biology:
- Utilized in the study of biochemical pathways and enzyme mechanisms.
- Serves as a probe in molecular biology experiments to investigate protein-ligand interactions.
Medicine:
- Investigated for its potential therapeutic applications, including drug delivery systems.
- Explored as a candidate for developing new pharmaceuticals due to its unique chemical properties.
Industry:
- Employed in the production of specialty chemicals and materials.
- Used in the formulation of high-performance lubricants and surfactants.
Mechanism of Action
The mechanism of action of ((4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-hexyldecanoate) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, including signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
(4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-octyldecanoate): Similar structure but with different alkyl chain lengths.
(4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-decyldodecanoate): Another variant with longer alkyl chains.
Uniqueness:
- The specific combination of functional groups and alkyl chains in ((4-Hydroxybutyl)azanediyl)bis(nonane-9,1-diyl) bis(2-hexyldecanoate) provides unique chemical and physical properties.
- Its ability to participate in diverse chemical reactions and its applications in various scientific fields make it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C54H107NO5 |
|---|---|
Molecular Weight |
850.4 g/mol |
IUPAC Name |
9-[9-(2-hexyldecanoyloxy)nonyl-(4-hydroxybutyl)amino]nonyl 2-hexyldecanoate |
InChI |
InChI=1S/C54H107NO5/c1-5-9-13-17-25-33-43-51(41-31-15-11-7-3)53(57)59-49-39-29-23-19-21-27-35-45-55(47-37-38-48-56)46-36-28-22-20-24-30-40-50-60-54(58)52(42-32-16-12-8-4)44-34-26-18-14-10-6-2/h51-52,56H,5-50H2,1-4H3 |
InChI Key |
JKJVUZCNBGYSHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCCCCN(CCCCCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















